Chlorine heptoxide
CAS No.: 12015-53-1
Cat. No.: VC20955838
Molecular Formula: Cl2O7
Molecular Weight: 182.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12015-53-1 |
|---|---|
| Molecular Formula | Cl2O7 |
| Molecular Weight | 182.9 g/mol |
| IUPAC Name | perchloryl perchlorate |
| Standard InChI | InChI=1S/Cl2O7/c3-1(4,5)9-2(6,7)8 |
| Standard InChI Key | SCDFUIZLRPEIIH-UHFFFAOYSA-N |
| SMILES | O=Cl(=O)(=O)OCl(=O)(=O)=O |
| Canonical SMILES | O=Cl(=O)(=O)OCl(=O)(=O)=O |
Introduction
Nomenclature and Basic Identity
Dichlorine heptoxide (Cl₂O₇) is known by several synonyms in scientific literature, including chlorine(VII) oxide, chlorine oxide, and perchloric anhydride . The compound has a CAS registry number of 10294-48-1 and a formula weight of 182.901 . It's important to note that while sometimes referred to simply as "chlorine heptoxide," the "di" prefix accurately reflects the presence of two chlorine atoms in the molecular formula.
Physical Properties
Dichlorine heptoxide exists as a colorless liquid under standard conditions and can also appear as a colorless gas . It possesses distinctive physical characteristics that make it relevant for various chemical applications.
Physical Data Table
| Property | Value |
|---|---|
| Appearance | Colorless liquid, colorless gas |
| Density | 1.9 g/cm³ or 1900 kg/m⁻³ |
| Melting point | -91.57°C (-132.83°F; 181.58 K) |
| Boiling point | 82.07°C (179.73°F; 355.22 K) |
| Formula weight | 182.901 |
| Physical state | Liquid at room temperature |
The compound's relatively low melting point and moderate boiling point indicate its volatile nature and explain its accessibility for various chemical reactions and applications .
Chemical Structure
Dichlorine heptoxide possesses a unique molecular structure that contributes to its chemical behavior and reactivity patterns.
Molecular Configuration
The compound consists of two ClO₃ portions connected by a bridging oxygen atom, resulting in a bent molecular geometry with C₂ symmetry . The Cl-O-Cl angle measures approximately 118.6°, while the chlorine-oxygen bond lengths vary, measuring 1.709 Å in the central region and 1.405 Å within each ClO₃ cluster .
Oxidation State and Electronic Structure
In dichlorine heptoxide, chlorine exists in its highest formal oxidation state of +7 . This extreme oxidation state explains many of the compound's reactive properties and its tendency to function as a strong oxidizing agent. The elevated oxidation state results from chlorine's electron configuration in this compound, where it has effectively lost seven electrons to oxygen atoms.
Elemental Composition
The elemental analysis of dichlorine heptoxide reveals the following percentage composition:
| Element | Percentage (%) |
|---|---|
| Chlorine | 38.77 |
| Oxygen | 61.23 |
This composition reflects the high oxygen content relative to chlorine, consistent with the compound's formula Cl₂O₇ .
Thermodynamic Properties
Dichlorine heptoxide is classified as an endergonic molecule, meaning it is intrinsically unstable and possesses the thermodynamic tendency to decompose to its constituent elements . This decomposition releases considerable energy:
2 Cl₂O₇ → 2 Cl₂ + 7 O₂ (ΔH° = –132 kcal/mol)
This negative enthalpy change indicates that the decomposition is exothermic, releasing energy as the compound breaks down to more stable elemental forms . This thermodynamic instability contributes to the compound's explosive properties.
Synthesis Methods
Several established methods exist for the preparation of dichlorine heptoxide, each with specific advantages and technical considerations.
Dehydration of Perchloric Acid
The most common preparation method involves the careful distillation of perchloric acid in the presence of phosphorus pentoxide, which serves as an effective dehydrating agent :
2 HClO₄ + P₄O₁₀ → Cl₂O₇ + H₂P₄O₁₁
The dichlorine heptoxide can subsequently be distilled from the reaction mixture, allowing for isolation of the pure compound .
Photochemical Synthesis
Dichlorine heptoxide may also be formed through the illumination of mixtures containing chlorine and ozone with blue light . This photochemical approach represents an alternative synthetic route, though it is less commonly employed than the dehydration method.
Chemical Reactivity
Despite its relative stability compared to other chlorine oxides, dichlorine heptoxide demonstrates significant reactivity, particularly toward specific functional groups.
Hydrolysis
The compound slowly hydrolyzes back to perchloric acid upon exposure to water or atmospheric moisture . This hydrolysis reaction represents a reversal of the dehydration process used in its synthesis.
Reactions with Amines
Dichlorine heptoxide reacts with primary and secondary amines in carbon tetrachloride solution to yield perchloric amides through the following mechanisms :
2 RNH₂ + Cl₂O₇ → 2 RNHClO₃ + H₂O
2 R₂NH + Cl₂O₇ → 2 R₂NClO₃ + H₂O
These reactions demonstrate the compound's ability to transfer perchlorate groups to nitrogen-containing compounds.
Reactions with Alkenes
When reacted with alkenes, dichlorine heptoxide forms alkyl perchlorates . For example, its reaction with propene in carbon tetrachloride solution yields isopropyl perchlorate and 1-chloro-2-propyl perchlorate. This reactivity pattern extends to other unsaturated hydrocarbons as well.
Reactions with Alcohols
Dichlorine heptoxide readily reacts with alcohols to produce corresponding alkyl perchlorates . This reaction pattern establishes the compound as an effective perchloration agent for hydroxyl-containing substances.
Acid-Base Behavior
As a strongly acidic oxide, dichlorine heptoxide forms an equilibrium with perchloric acid in solution . This acidic character influences many of its chemical interactions and applications.
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